

# A Comparative Guide to W(CO)<sub>6</sub> and Mo(CO)<sub>6</sub> as Catalyst Precursors

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## Compound of Interest

Compound Name: *Hexacarbonyltungsten*

Cat. No.: *B083919*

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## Introduction

Tungsten hexacarbonyl, W(CO)<sub>6</sub>, and molybdenum hexacarbonyl, Mo(CO)<sub>6</sub>, are pivotal Group 6 metal carbonyls widely employed as catalyst precursors in academic and industrial research. As volatile, relatively air-stable, and colorless solids, they serve as convenient sources of zero-valent tungsten and molybdenum.<sup>[1][2][3]</sup> Both compounds share an octahedral geometry, with the central metal atom coordinated to six carbon monoxide (CO) ligands.<sup>[1][3]</sup> Their utility in catalysis stems from the ability to controllably release CO ligands through thermal or photochemical activation, generating coordinatively unsaturated and highly reactive metal species that can initiate a wide array of chemical transformations.<sup>[4][5]</sup> This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate precursor for their specific application.

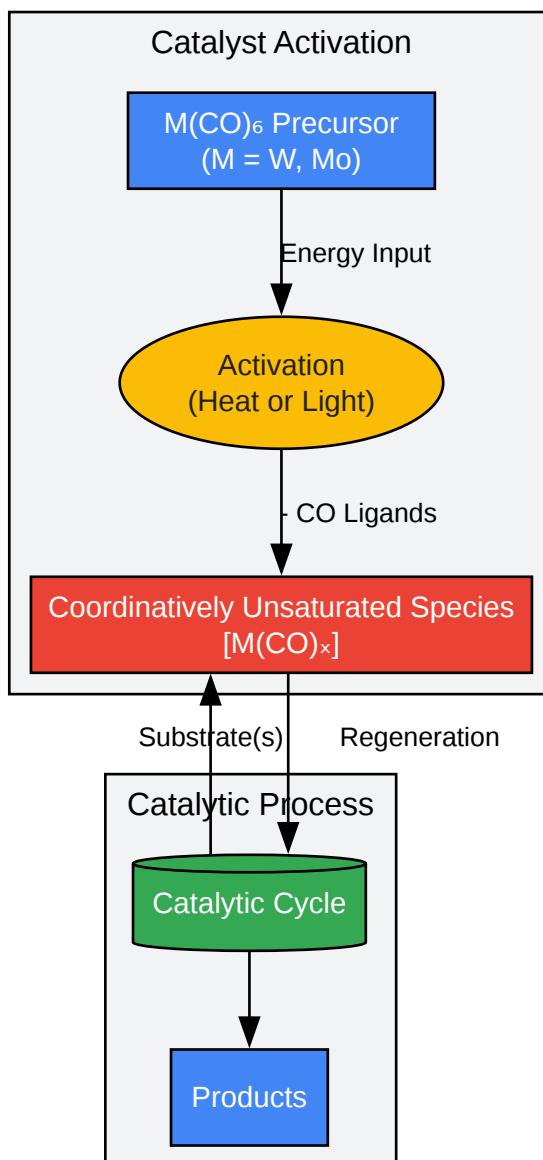
## Physical and Chemical Properties

While structurally analogous, W(CO)<sub>6</sub> and Mo(CO)<sub>6</sub> exhibit key differences in their physical properties and reactivity, which influence their handling and catalytic behavior. W(CO)<sub>6</sub> generally forms compounds that are kinetically more robust than their molybdenum counterparts.<sup>[2][3]</sup>

Property	W(CO) <sub>6</sub> (Tungsten Hexacarbonyl)	Mo(CO) <sub>6</sub> (Molybdenum Hexacarbonyl)
Molecular Formula	C <sub>6</sub> O <sub>6</sub> W	C <sub>6</sub> H <sub>6</sub> Mo
Molecular Weight	351.90 g/mol <a href="#">[3]</a>	264.01 g/mol <a href="#">[1]</a>
Appearance	Colorless to white crystalline solid <a href="#">[2][3]</a>	White, translucent crystals <a href="#">[1]</a>
Melting Point	~170 °C (decomposes) <a href="#">[3]</a>	150 °C (decomposes without melting) <a href="#">[1][6]</a>
Boiling Point	Sublimes	156 °C <a href="#">[1]</a>
Solubility	Sparingly soluble in non-polar organic solvents. <a href="#">[2][3]</a>	Slightly soluble in THF, diglyme, acetonitrile; insoluble in water. <a href="#">[1]</a>
Stability	Relatively air-stable solid. <a href="#">[2][3]</a>	Air-stable solid. <a href="#">[1]</a>

## Catalyst Activation and General Reaction Pathway

The catalytic activity of both W(CO)<sub>6</sub> and Mo(CO)<sub>6</sub> is predicated on the dissociation of one or more CO ligands. This activation step generates a highly reactive, coordinatively unsaturated metal-carbonyl intermediate, M(CO)<sub>x</sub> (where x < 6), which can then coordinate with substrates and enter the catalytic cycle. This process can be initiated either thermally or photochemically.

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**Caption:** General workflow for the activation of  $M(CO)_6$  precursors.

## Comparative Performance in Catalytic Reactions

The choice between  $W(CO)_6$  and  $Mo(CO)_6$  is highly dependent on the target reaction, as their subtle electronic and steric differences lead to varied catalytic efficiencies and selectivities.

## Alkyne Metathesis and Polymerization

Both precursors are used to generate catalysts for alkyne metathesis.<sup>[7][8]</sup>

- $\text{Mo}(\text{CO})_6$ : "Instant" catalysts for alkyne metathesis can be formed from  $\text{Mo}(\text{CO})_6$  and various phenols.<sup>[7]</sup> For instance, activation with 4-chlorophenol or 2-fluorophenol has been shown to increase yields in ring-closing alkyne metathesis (RCAM) and other metathesis reactions.<sup>[7]</sup>
- $\text{W}(\text{CO})_6$ : This precursor is notably effective in the photoassisted polymerization of terminal alkynes.<sup>[9][10]</sup> UV irradiation of  $\text{W}(\text{CO})_6$  in the presence of an alkyne initiates the reaction, which is a key step in certain crosslinking processes.<sup>[9]</sup>

## Hydrosilylation of Alkynes

In the anti-Markovnikov hydrosilylation of terminal alkynes, direct comparison reveals a significant performance difference. In a study involving the hydrosilylation of phenylacetylene with  $\text{PhSiH}_3$ ,  $\text{Mo}(\text{CO})_6$  proved to be a more effective precursor.<sup>[11]</sup>

Precurs or (1 mol%)	Ligand (1.2 mol%)	Additive (5 mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)	Selectiv ity ( $\beta$ -E : $\alpha$ )
Mo(CO) <sub>6</sub>	dppb	t-BuOK	THF	RT	4	95	>20:1
W(CO) <sub>6</sub>	PPh <sub>3</sub>	t-BuOK	MeCN	RT	12	<10	-

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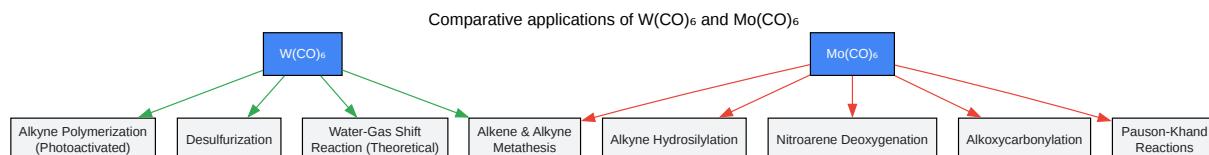
## Deoxygenation and Desulfurization Reactions

- $\text{Mo}(\text{CO})_6$ : High-valent molybdenum complexes, which can be derived from  $\text{Mo}(\text{CO})_6$ , are active in the catalytic deoxygenation of nitroarenes using pinacol as a reductant.[12]
- $\text{W}(\text{CO})_6$ : Tungsten hexacarbonyl has been utilized for the desulfurization of organosulfur compounds.[2][3]

## Carbonylation and Related Reactions

Both precursors can serve as a source of CO, but they have been applied in different contexts.

- $\text{Mo}(\text{CO})_6$ : It serves as both a catalyst and a condensed source of CO in the alkoxy carbonylation of aryl halides, providing a convenient alternative to using gaseous carbon monoxide.[13]
- $\text{W}(\text{CO})_6$ : Theoretical studies on the water-gas shift reaction (WGSR) suggest that  $\text{W}(\text{CO})_6$  is a more promising candidate for an improved catalyst compared to its molybdenum and chromium analogues.[14]



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**Caption:** Application comparison of  $\text{W}(\text{CO})_6$  and  $\text{Mo}(\text{CO})_6$  precursors.

## Experimental Protocols

### Representative Protocol: $\text{Mo}(\text{CO})_6$ -Catalyzed Hydrosilylation of an Alkyne

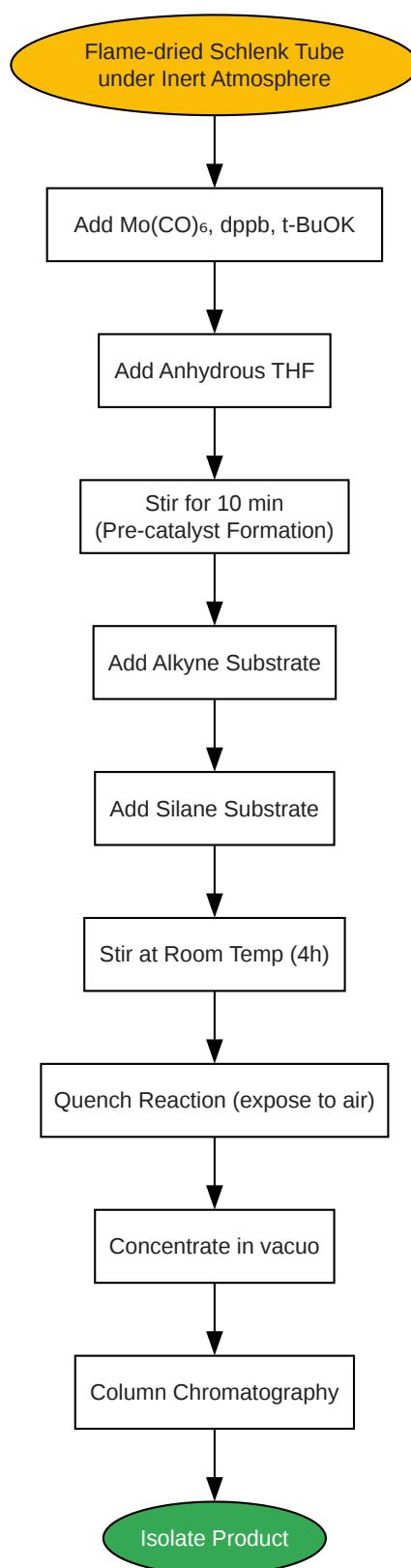
This protocol is adapted from a reported procedure for the (E)-selective anti-Markovnikov hydrosilylation of terminal alkynes.[11]

**Materials:**

- Molybdenum hexacarbonyl, Mo(CO)<sub>6</sub> (Precursor)
- 1,4-Bis(diphenylphosphino)butane, dppb (Ligand)
- Potassium tert-butoxide, t-BuOK (Additive)
- Terminal alkyne (e.g., phenylacetylene) (Substrate 1)
- Silane (e.g., phenylsilane) (Substrate 2)
- Anhydrous tetrahydrofuran (THF) (Solvent)
- Inert gas (Nitrogen or Argon)

**Procedure:**

- To a flame-dried Schlenk tube under an inert atmosphere, add Mo(CO)<sub>6</sub> (1.3 mg, 0.005 mmol, 1 mol%), dppb (2.6 mg, 0.006 mmol, 1.2 mol%), and t-BuOK (2.8 mg, 0.025 mmol, 5 mol%).
- Add 2 mL of anhydrous THF to the tube. Stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation.
- Add the terminal alkyne (0.5 mmol, 1.0 equiv) to the mixture.
- Add the silane (0.75 mmol, 1.5 equiv) dropwise to the reaction mixture.
- Stir the reaction at room temperature for 4 hours, monitoring progress by TLC or GC-MS.
- Upon completion, quench the reaction by opening the flask to air.
- Concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to isolate the (E)-vinylsilane product.



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**Caption:** Experimental workflow for Mo(CO)<sub>6</sub>-catalyzed hydrosilylation.

## Conclusion

Both  $W(CO)_6$  and  $Mo(CO)_6$  are invaluable precursors for generating catalytically active species, yet they are not always interchangeable.

- $Mo(CO)_6$  is often more reactive and finds broader use in diverse organic transformations such as alkoxy carbonylations, Pauson-Khand reactions, and, as demonstrated, highly efficient alkyne hydrosilylations.<sup>[1][7][11][13]</sup> Its lower decomposition temperature may contribute to easier activation under thermal conditions.<sup>[6]</sup>
- $W(CO)_6$  tends to form more kinetically stable or robust intermediates.<sup>[3]</sup> It is a preferred precursor in applications like alkene metathesis and, particularly, in photoactivated processes such as alkyne polymerization where controlled initiation is crucial.<sup>[5][9][10]</sup>

Ultimately, the selection between  $W(CO)_6$  and  $Mo(CO)_6$  should be guided by the specific demands of the catalytic reaction, including the required activation method (thermal vs. photochemical), the desired reactivity profile, and the stability of the catalytic intermediates.

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